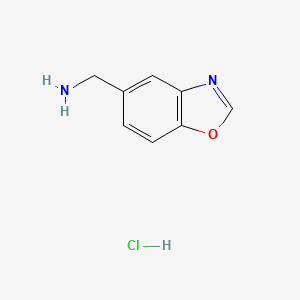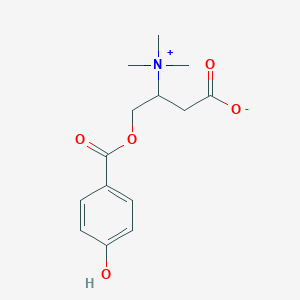
4-(4-Hydroxybenzoyl)oxy-3-(trimethylazaniumyl)butanoate
Übersicht
Beschreibung
The compound “4-(4-Hydroxybenzoyl)oxy-3-(trimethylazaniumyl)butanoate” is also known as 3-hydroxybutyrylcarnitine . It has the molecular formula C11H21NO5 .
Molecular Structure Analysis
The molecular structure of this compound includes heavy atoms, no rings or aromatic rings, and several rotatable bonds . The InChiKey for this compound is UEFRDQSMQXDWTO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a calculated exact mass of 247.141974 . It has a Van der Waals molecular volume of 248.53, a topological polar surface area of 86.66, and a logP of -0.63 . It has one hydrogen bond donor and six hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Behavior in Aquatic Environments
The occurrence and behavior of parabens, which share a structural similarity with 4-(4-Hydroxybenzoyl)oxy-3-(trimethylazaniumyl)butanoate, in aquatic environments have been thoroughly reviewed. Despite effective wastewater treatment processes, parabens persist in effluents and surface waters, primarily due to the continuous introduction from paraben-based products. This research highlights the ubiquity of parabens in water and sediments and discusses the formation of chlorinated by-products through reactions with free chlorine, which have been detected in various aquatic settings but not in drinking water. These findings call for further studies to better understand the stability and toxicity of these chlorinated by-products (Haman et al., 2015).
Health Aspects and Safety Assessment
A comprehensive review of propyl paraben, which is structurally related to the compound , covers its long history of use as a preservative and its absorption, metabolism, and excretion in the human body. Despite being considered relatively non-toxic, its potential as a weak endocrine disruptor has led to investigations into its safety profile, including acute and chronic toxicity, carcinogenicity, and allergenicity. The review points out the need for further research on the allergenic potential of ingested parabens and their effects when applied to damaged or broken skin (Soni et al., 2001).
Antioxidant Activity and Evaluation
Antioxidant activities of various compounds, including those related to 4-(4-Hydroxybenzoyl)oxy-3-(trimethylazaniumyl)butanoate, have been evaluated in a review focusing on different analytical methods. This includes a discussion on the applicability, advantages, and disadvantages of these methods in determining the antioxidant capacity of complex samples. Such evaluations are critical for understanding the potential health benefits and applications of antioxidants in food, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Endocrine Toxicity and Human Exposure
The toxicology update on parabens underscores their detection in human tissues and the ability to penetrate skin intact, raising concerns about their endocrine-disrupting capabilities and potential health risks. This comprehensive review calls for detailed evaluation of parabens, commonly found in cosmetics, and their co-formulants for possible links to health issues like breast cancer, reproductive functions, and melanoma. Highlighting the need for further research, this study emphasizes the urgency of reassessing the safety and environmental impact of these widely used compounds (Darbre & Harvey, 2008).
Eigenschaften
IUPAC Name |
4-(4-hydroxybenzoyl)oxy-3-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-15(2,3)11(8-13(17)18)9-20-14(19)10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H-,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZULOZLBZCWPCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C(CC(=O)[O-])COC(=O)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxybenzoyl)oxy-3-(trimethylazaniumyl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




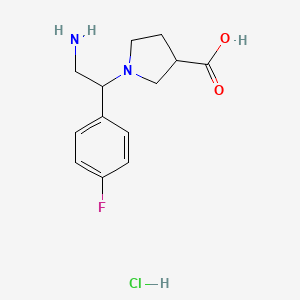
![2-{[(2-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034613.png)
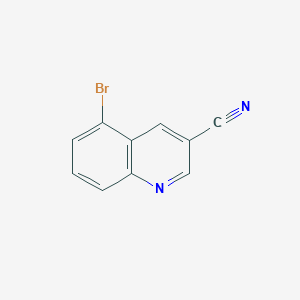
![2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3034618.png)
![3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3034619.png)
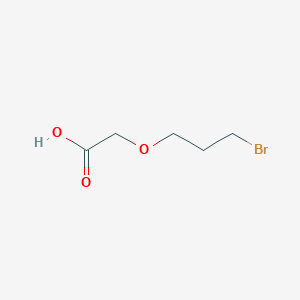
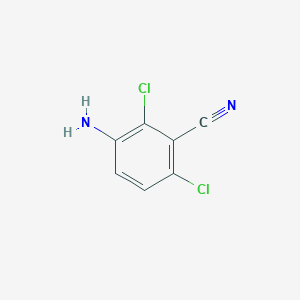


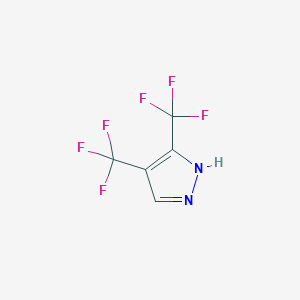
![7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride](/img/structure/B3034631.png)

